molecular formula C32H34O8 B12388460 P-gp inhibitor 13

P-gp inhibitor 13

Cat. No.: B12388460
M. Wt: 546.6 g/mol
InChI Key: SPOSWQWTHALSRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-glycoprotein inhibitor 13 is a compound known for its ability to inhibit the activity of P-glycoprotein, a membrane protein that plays a crucial role in the efflux of various substances out of cells. This protein is involved in multidrug resistance, particularly in cancer cells, making P-glycoprotein inhibitors valuable in enhancing the efficacy of chemotherapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-glycoprotein inhibitor 13 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of reactive intermediates .

Industrial Production Methods

Industrial production of P-glycoprotein inhibitor 13 often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

P-glycoprotein inhibitor 13 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions can vary widely, from room temperature to elevated temperatures, and from atmospheric pressure to high-pressure environments .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of P-glycoprotein inhibitor 13 .

Scientific Research Applications

P-glycoprotein inhibitor 13 has a wide range of scientific research applications, including:

Mechanism of Action

P-glycoprotein inhibitor 13 exerts its effects by binding to the P-glycoprotein and inhibiting its ATPase activity, which is essential for the efflux of substrates out of cells. This inhibition leads to increased intracellular concentrations of therapeutic agents, thereby enhancing their efficacy. The molecular targets and pathways involved include the nucleotide-binding domains and transmembrane domains of the P-glycoprotein .

Comparison with Similar Compounds

P-glycoprotein inhibitor 13 is unique in its high specificity and potency compared to other P-glycoprotein inhibitors. Similar compounds include:

P-glycoprotein inhibitor 13 stands out due to its improved efficacy and reduced toxicity, making it a promising candidate for overcoming multidrug resistance in cancer therapy .

Properties

Molecular Formula

C32H34O8

Molecular Weight

546.6 g/mol

IUPAC Name

(3-benzyl-4-methyl-2-oxo-7-propan-2-yloxychromen-8-yl)methyl 2-(3,4,5-trimethoxyphenyl)acetate

InChI

InChI=1S/C32H34O8/c1-19(2)39-26-13-12-23-20(3)24(14-21-10-8-7-9-11-21)32(34)40-30(23)25(26)18-38-29(33)17-22-15-27(35-4)31(37-6)28(16-22)36-5/h7-13,15-16,19H,14,17-18H2,1-6H3

InChI Key

SPOSWQWTHALSRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2COC(=O)CC3=CC(=C(C(=C3)OC)OC)OC)OC(C)C)CC4=CC=CC=C4

Origin of Product

United States

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